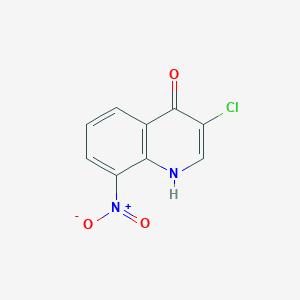
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is a heterocyclic compound that features a unique structural motif combining an indolizine core with a trimethylsilyl group and a thione functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted precursor with a thione source under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like methanesulfonic acid or other suitable acids .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties, such as electronic or photonic materials
Mécanisme D'action
The mechanism of action of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles or electrophiles, leading to various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Thione-Containing Compounds: Molecules with thione functionalities but different core structures.
Trimethylsilyl-Substituted Compounds: Compounds with trimethylsilyl groups attached to different core structures.
Uniqueness
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is unique due to the combination of its indolizine core, trimethylsilyl group, and thione functionality. This unique combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
113885-17-9 |
|---|---|
Formule moléculaire |
C11H17NSSi |
Poids moléculaire |
223.41 g/mol |
Nom IUPAC |
6-trimethylsilyl-2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)10-7-6-9-5-4-8-12(9)11(10)13/h6-7H,4-5,8H2,1-3H3 |
Clé InChI |
IKPJORKUFORUIG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=C2CCCN2C1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)



![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)



